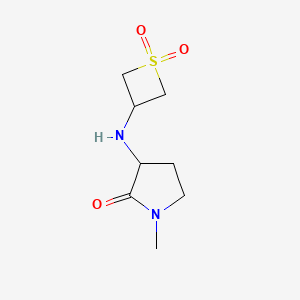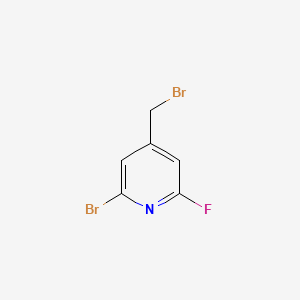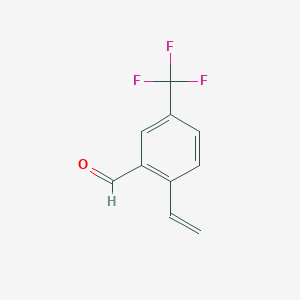
1-(2,6-Dimethylpyrimidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O It is a pyrimidine derivative, characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and an ethanone group at position 4
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be achieved through several routes. One common method involves the condensation of 2,6-dimethylpyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve more efficient and scalable processes. For example, a multi-step synthesis starting from readily available precursors can be employed. This might include the formation of intermediate compounds, followed by cyclization and functional group transformations to yield the final product.
Analyse Chemischer Reaktionen
1-(2,6-Dimethylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylpyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be compared with other pyrimidine derivatives, such as:
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Mercapto-2,6-dimethylpyrimidin-5-yl)ethanone: Contains a thiol group, which imparts different chemical properties and potential biological activities.
1-(2,4-Dimethylphenyl)ethanone: A phenyl derivative with distinct aromatic properties and uses.
Eigenschaften
CAS-Nummer |
73937-21-0 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-(2,6-dimethylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-8(6(2)11)10-7(3)9-5/h4H,1-3H3 |
InChI-Schlüssel |
XCVVTFGVFNXFDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)









![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)

